1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its complex structure, featuring multiple aromatic rings substituted with chlorine, fluorine, and methoxy groups. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole typically involves the following steps:
Formation of Hydrazone Intermediate: The reaction begins with the condensation of 3,4-dichlorobenzaldehyde and 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazones.
Cyclization: The hydrazones undergo cyclization with 2,3,4-trimethoxyacetophenone in the presence of an acid catalyst such as acetic acid or sulfuric acid, leading to the formation of the pyrazole ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups, such as reducing nitro groups to amines.
Substitution: Halogen atoms (chlorine and fluorine) in the aromatic rings can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Biological Studies: It can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and apoptosis.
Comparison with Similar Compounds
- 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
- 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole
Comparison: Compared to similar compounds, 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole is unique due to the specific arrangement and types of substituents on its aromatic rings. These differences can significantly impact its chemical reactivity, biological activity, and potential applications. For example, the presence of multiple methoxy groups may enhance its solubility and ability to interact with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-5-(4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2FN2O3/c1-30-22-11-9-17(23(31-2)24(22)32-3)21-13-20(14-4-6-15(27)7-5-14)28-29(21)16-8-10-18(25)19(26)12-16/h4-12,21H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJBPFKUGHKOKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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